

Scalable Synthesis of (3S,17S)-FD-895 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,17S)-FD-895

Cat. No.: B15601680

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: FD-895 is a potent spliceosome modulator that has garnered significant interest in cancer research. Its complex structure, featuring a 12-membered macrolide core and a highly functionalized side chain, presents a formidable synthetic challenge. This document provides a detailed protocol for the scalable synthesis of **(3S,17S)-FD-895**, an analogue with demonstrated biological activity. The synthesis is based on the convergent approach developed by Burkart and coworkers, which involves the preparation of a macrocyclic core and a vinylstannane side chain, followed by a key Stille coupling reaction.[\[1\]](#)[\[2\]](#)

Synthetic Strategy Overview

The synthesis of **(3S,17S)-FD-895** is achieved through a convergent strategy that couples the macrocyclic core with the functionalized side chain in the final steps. This approach allows for the independent synthesis and optimization of the two key fragments, maximizing overall efficiency. The key transformations include a Ring-Closing Metathesis (RCM) to form the 12-membered lactone and a palladium-catalyzed Stille cross-coupling to connect the two fragments.

Caption: Convergent synthetic workflow for **(3S,17S)-FD-895**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of the vinylstannane side chain, the macrocyclic core, and the final Stille coupling to yield **(3S,17S)-FD-895**.

Step	Key Reagents /Catalysts	Solvent(s)	Temp. (°C)	Time (h)	Yield (%)	Reference
Side Chain Synthesis						
Crimmins' Aldol Reaction						
Crimmins'	Crimmins'					
Aldol	Auxiliary, TiCl4, (-)-Sparteine	CH2Cl2	-78 to rt	12	~70-80	[3]
Hydrostannylation						
Alkyne precursor, n-Bu3SnH, PdCl2(PPh3)2						
		THF	0	0.75	~90	[1]
Core Synthesis						
Sammakia Aldol Addition						
Sammakia	Dichlorophenylborane, (-)-sparteine					
Aldol		CH2Cl2	-78 to 0	4	~85	[4]
Addition						
Ring-Closing Metathesis						
Diene precursor, Grubbs II or Hoveyda-Grubbs II						
		Toluene or CH2Cl2	40-110	2-12	~80-90	[4]
Final Coupling						
Stille Cross-Coupling						
Stille	Vinylstannane (2),	t-BuOH	50	12	75-85	[1][2]
Cross-Coupling	Macrocyclic Core (3), XPhos Pd					

G2, CuCl,

KF

Experimental Protocols

I. Synthesis of the Vinylstannane Side Chain

The synthesis of the vinylstannane side chain is a multi-step process that establishes the stereocenters of the side chain. A key step is the hydrostannylation of a terminal alkyne to generate the desired vinylstannane.

Protocol: Hydrostannylation of Alkyne Precursor

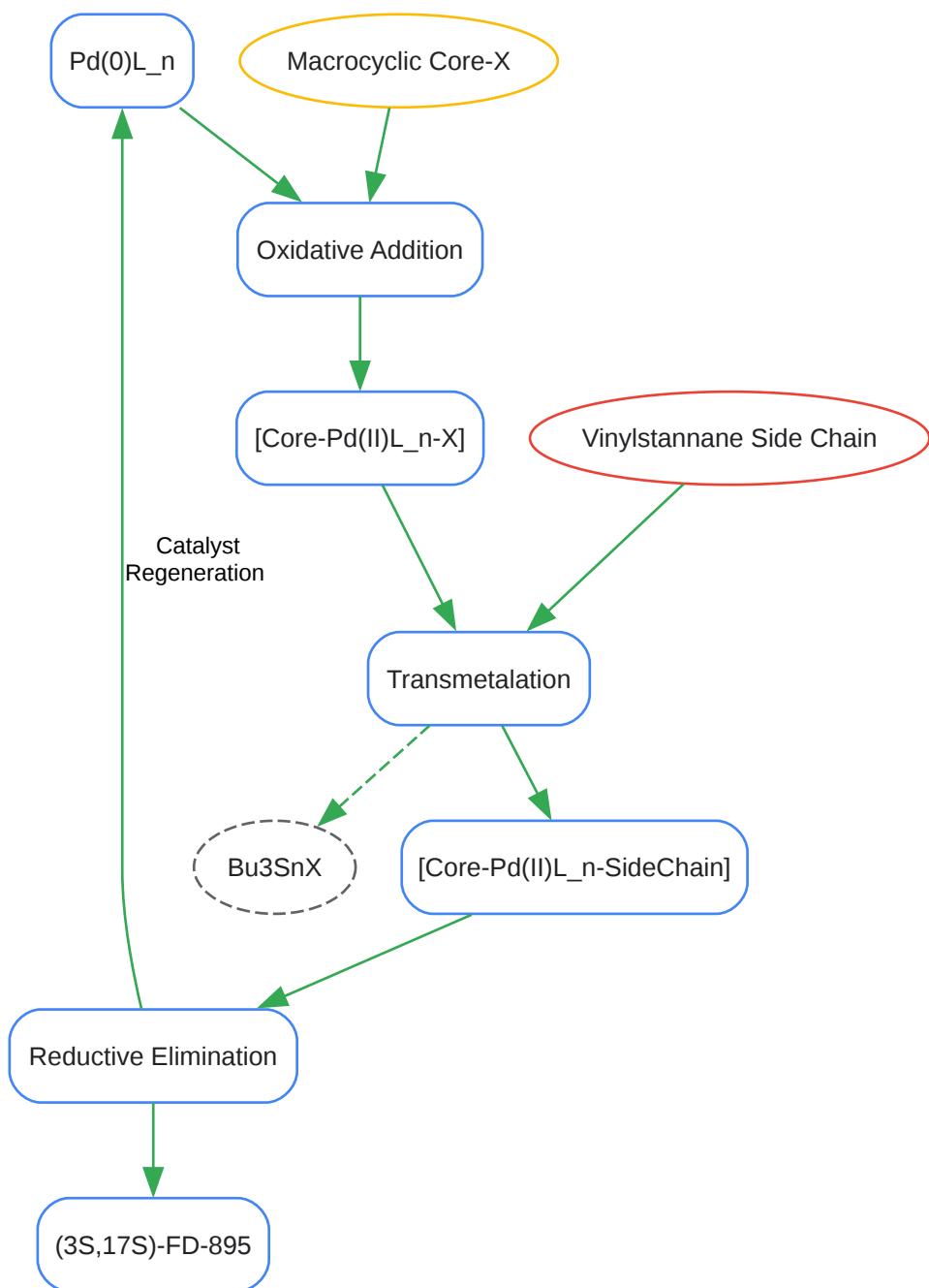
- To a solution of the alkyne precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere, add $\text{PdCl}_2(\text{PPh}_3)_2$ (0.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add $n\text{-Bu}_3\text{SnH}$ (2.3 eq) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 45 minutes.
- Monitor the reaction by TLC (Thin Layer Chromatography).
- Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude oil.
- Extract the crude product with hexanes and filter through a pad of Celite®.
- Concentrate the filtrate under reduced pressure. Repeat the extraction and filtration process twice to obtain the crude vinylstannane side chain, which can be used in the next step without further purification.

II. Synthesis of the Macroyclic Core

The macrocyclic core is constructed through a sequence of stereoselective reactions, culminating in a Ring-Closing Metathesis (RCM) to form the 12-membered lactone.

Protocol: Ring-Closing Metathesis (RCM)

- Dissolve the linear diene precursor (1.0 eq) in anhydrous and degassed toluene or CH₂Cl₂ (0.001-0.01 M) in a flame-dried flask under an argon atmosphere.
- Add a solution of Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 eq) in the same solvent to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 40-110 °C, depending on the catalyst and substrate) and stir for 2-12 hours.
- Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the macrocyclic core.


III. Final Assembly: Stille Cross-Coupling

The final step in the synthesis of **(3S,17S)-FD-895** is the palladium-catalyzed Stille cross-coupling of the vinylstannane side chain and the macrocyclic core.

Protocol: Stille Cross-Coupling

- To a flame-dried 50 mL flask, add the vinylstannane side chain (1.05 eq) and the macrocyclic core (1.0 eq).
- Dry the mixture by rotary evaporation from benzene.
- To the dried mixture, add CuCl (2.0 eq), KF (2.0 eq), and XPhos Pd G2 (0.1 eq).
- Add anhydrous t-BuOH (0.02 M) to the flask.
- Purge the reaction vessel with argon.
- Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy mixture.

- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite®, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **(3S,17S)-FD-895**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This protocol outlines a scalable and convergent synthesis of **(3S,17S)-FD-895** suitable for producing research quantities of this important spliceosome modulator. The key steps of Ring-Closing Metathesis and Stille cross-coupling are robust and have been optimized for high yields. By following these detailed procedures, researchers can access this valuable compound for further investigation into its biological activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereochemical Control of Splice Modulation in FD-895 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic entry to pladienolide B and FD-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Scalable Synthesis of (3S,17S)-FD-895 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601680#scalable-synthesis-of-3s-17s-fd-895-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com